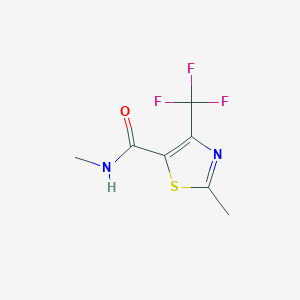

N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Description

N,2-Dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position of the thiazole ring and a methyl (-CH₃) group at the 2-position. The carboxamide moiety is substituted with an N-methyl group, enhancing steric and electronic properties. This compound (CAS: 56740-65-9) is listed in chemical supplier databases, indicating its relevance in medicinal chemistry and agrochemical research . Thiazole carboxamides are frequently explored for their biological activities, including kinase inhibition and antimicrobial effects, due to their ability to mimic natural heterocyclic scaffolds .

Properties

IUPAC Name |

N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-3-12-5(7(8,9)10)4(14-3)6(13)11-2/h1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDOVTBDLBPKCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)NC)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-(trifluoromethyl)thiazole with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethyl and carboxamide functionalities. The reaction is usually carried out in an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide in cancer treatment. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a series of thiazole derivatives were synthesized and tested for their anticancer properties, showing promising results in inhibiting the growth of specific cancer types . The trifluoromethyl group enhances the bioavailability and potency of these compounds, making them suitable candidates for further development in cancer therapies.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties, which can be leveraged to combat resistant strains of pathogens . The structure of this compound contributes to its effectiveness against a range of microbial organisms.

Agricultural Applications

1. Fungicide Development

this compound is being explored as part of novel fungicide formulations. The compound's ability to inhibit phytopathogenic fungi makes it a candidate for agricultural applications aimed at protecting crops from diseases . Its incorporation into active compound combinations has shown enhanced efficacy against various fungal pathogens.

Case Studies

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiazole carboxamides are heavily influenced by substituent patterns. Below is a comparative analysis with key analogs:

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: The N-methyl group on the carboxamide may reduce susceptibility to oxidative N-demethylation, a common metabolic pathway observed in related compounds like DIC (4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide) .

- Solubility : Aryl-substituted analogs (e.g., ) exhibit lower aqueous solubility due to bulky substituents, whereas the target compound’s simpler structure may offer better formulation flexibility.

Biological Activity

N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound notable for its unique thiazole ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and receptor binding.

Chemical Structure and Properties

The chemical formula for this compound is CHFNOS, with a molecular weight of 224.2 g/mol. The trifluoromethyl group enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets .

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group not only increases the compound's stability but also facilitates its binding to specific targets within cells. This interaction can modulate the activity of these targets, leading to various biological effects.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antiviral Activity : Similar thiazole derivatives have shown promising antiviral effects against viruses such as the yellow fever virus. Compounds within this class have been evaluated for their ability to inhibit viral replication effectively .

- Anticancer Properties : Thiazole derivatives have been synthesized and tested for anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various human cancer cell lines, indicating potential as anticancer agents .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes involved in metabolic processes. For example, studies have shown that similar compounds can inhibit cyclooxygenases (COX), which are critical in inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of yellow fever virus | |

| Anticancer | Cytotoxicity against cancer cells | |

| Enzyme Inhibition | COX inhibition |

Detailed Research Findings

- Antiviral Studies : A study on thiazole derivatives revealed that certain modifications enhance antiviral potency. The mechanism involved hydrogen bonding interactions with viral proteins, leading to effective inhibition of viral replication .

- Cytotoxicity Tests : In vitro studies indicated that this compound and its analogs exhibited significant cytotoxicity against human tumor cell lines, with IC values indicating effective concentrations for inducing cell death .

- Enzyme Interaction : The compound's interaction with COX enzymes was assessed through various assays demonstrating its potential as an anti-inflammatory agent. Structural modifications aimed at enhancing binding affinity were also explored .

Q & A

Q. What are the recommended synthetic routes for N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide?

The compound can be synthesized via sulfur-directed ortho-lithiation of a 2-chlorothiazole intermediate, followed by nucleophilic coupling with an isocyanate derivative (e.g., 2-chloro-6-methylphenyl isocyanate) to form the carboxamide core . Subsequent functionalization steps, such as NaH-mediated coupling with pyrimidine derivatives and deprotection, yield the final product. Alternative routes involve cyclization of thiourea intermediates in acetonitrile or DMF with iodine/triethylamine, as demonstrated for analogous thiazole carboxamides .

Q. How can structural characterization of this compound be optimized for crystallographic studies?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for resolving complex substituent effects, such as the trifluoromethyl group’s conformational flexibility. High-resolution data collection (≤1.0 Å) minimizes errors in electron density maps, particularly for disordered regions . For NMR, ¹H/¹³C spectra in deuterated DMSO or CDCl₃ are critical for confirming regiochemistry, with key signals observed at δ ~2.5 ppm (N-methyl) and δ ~160 ppm (carboxamide carbonyl) .

Q. What solvent systems are suitable for solubility and stability testing?

The compound’s low aqueous solubility (common in trifluoromethyl-thiazoles) necessitates polar aprotic solvents like DMF or DMSO for in vitro assays. Stability studies should include HPLC analysis under varying pH (4–9) and temperature (4–37°C) conditions to assess hydrolytic degradation, particularly at the carboxamide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Focus on systematic substitutions at the N-methyl, trifluoromethyl, and carboxamide positions. For example:

- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess electronic effects on target binding.

- Introduce bulky substituents at the 2-methyl position to probe steric hindrance. Use computational docking (e.g., AutoDock Vina) with protein targets (e.g., kinases or cytochrome P450 enzymes) to prioritize analogs for synthesis .

Q. What experimental strategies resolve contradictory bioactivity data across assays?

Inconsistent IC₅₀ values may arise from assay conditions (e.g., redox-active thiols in cell-based assays). Mitigation strategies include:

Q. How can regioselectivity challenges in functionalization be addressed?

The 4-trifluoromethyl group directs electrophilic substitution to the 5-carboxamide position. For regioselective modifications:

- Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine auxiliaries).

- Employ iodine-mediated cyclization for sulfur-containing heterocycles, as shown in related thiadiazole syntheses .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.